t-Butyl-isopropylacetic acid

Description

Contextualization within Modern Organic Synthesis and Steric Effects

α-Branched carboxylic acids are characterized by the presence of substituent groups on the carbon atom adjacent to the carboxyl group. These substituents can range from simple alkyl groups to more complex cyclic or aromatic moieties. The synthesis and utility of these compounds are of significant interest in various fields, including medicinal chemistry and materials science. The introduction of branching at the α-position creates a sterically crowded environment around the carboxylic acid functionality, which profoundly influences the molecule's reactivity.

Steric hindrance, the congestion caused by the physical presence of bulky substituents, can impede or entirely prevent reactions that would otherwise proceed smoothly with less hindered analogues. For instance, the formation of amides, a fundamental transformation in organic chemistry, becomes increasingly challenging as the steric bulk around the carboxylic acid increases. chimia.ch Conventional coupling methods often fail or provide low yields when dealing with highly hindered carboxylic acids. chimia.ch This has spurred the development of novel synthetic strategies to overcome these steric challenges, such as the use of highly reactive intermediates like acyl mesylates or specialized catalytic systems. baranlab.orgrsc.org The study of sterically hindered molecules like t-butyl-isopropylacetic acid provides valuable insights into the limits of chemical reactions and drives innovation in synthetic methodology. baranlab.org

Structural Features and Nomenclature of this compound

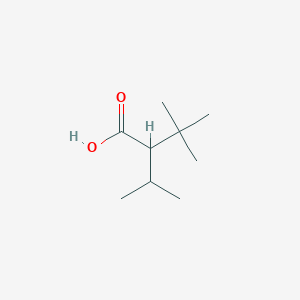

The systematic IUPAC name for this compound is 2,2,3,4-tetramethylpentanoic acid . nih.gov This name is derived by identifying the longest continuous carbon chain containing the carboxyl group, which is a pentanoic acid. organicchemistrytutor.compressbooks.pubmsu.edu The carbon of the carboxyl group is assigned the number 1 position. organicchemistrytutor.compressbooks.pubmsu.edu Following this, there are two methyl groups at position 2, a methyl group at position 3, and another methyl group at position 4.

Alternatively, the common nomenclature system can be used, which often utilizes Greek letters to denote the position of substituents relative to the carboxyl group. The carbon adjacent to the carboxyl group is the α-carbon. organicchemistrytutor.compressbooks.pub In this case, the structure possesses a tert-butyl group and an isopropyl group attached to the α-carbon.

Structural and Physical Properties of 2,2,3,4-Tetramethylpentanoic Acid

| Property | Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 2,2,3,4-tetramethylpentanoic acid |

| CAS Number | 3302-12-3 |

| Boiling Point | 237 °C at 760 mmHg |

| Density | 0.92 g/cm³ |

| Flash Point | 104.5 °C |

Data sourced from multiple references. nih.govlookchem.comchemsrc.com

Significance of Steric Environment in Carboxylic Acid Reactivity and Acidity

The steric environment created by the bulky t-butyl and isopropyl groups at the α-position of 2,2,3,4-tetramethylpentanoic acid is the defining factor in its chemical behavior. This steric congestion significantly impacts both its reactivity and acidity.

Reactivity: The bulky substituents shield the carboxyl group, making it difficult for nucleophiles to approach and attack the carbonyl carbon. This steric hindrance dramatically reduces the rate of reactions such as esterification and amidation. chimia.chorganic-chemistry.org Specialized and often harsh reaction conditions are required to effect these transformations. rsc.org For instance, the conversion of sterically hindered carboxylic acids to amides may necessitate the use of highly reactive intermediates or potent activating agents. chimia.chorganic-chemistry.org Dehydration reactions are also influenced by the steric bulk, which can disfavor the formation of symmetrical anhydrides. baranlab.org

The unique challenges and chemical properties presented by highly substituted α-branched carboxylic acids like this compound make them important subjects of study in organic chemistry, pushing the boundaries of synthetic methods and our understanding of chemical reactivity. nih.govmpg.de

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPWJQHLHSXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954633 | |

| Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-11-2 | |

| Record name | Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for T Butyl Isopropylacetic Acid and Analogues

Strategies for Construction of the Quaternary α-Carbon Center

The creation of an all-carbon quaternary stereocenter, a carbon atom bonded to four other carbon atoms, is a significant hurdle in organic synthesis. This is primarily due to the steric hindrance associated with bringing together bulky substituents. nih.govresearchgate.net Various strategies have been developed to overcome this challenge in the synthesis of α,α-disubstituted carboxylic acids like t-butyl-isopropylacetic acid.

One effective method is the Wolff rearrangement of α-diazoketones. This reaction, promoted by hexafluoroisopropanol (HFIP), allows for the synthesis of various α,α-disubstituted carboxylic acid derivatives in good to excellent yields under mild, catalyst-free conditions. rsc.orgrsc.orgresearchgate.net The mechanism involves the activation of the α-diazoketone by HFIP through hydrogen bonding, leading to the formation of a ketene (B1206846) intermediate, which can then be trapped by nucleophiles to yield the desired carboxylic acid derivative. rsc.org

Another approach involves the hydroalkylation of unactivated olefins . This method provides a direct route to new C(sp³)–C(sp³) bonds and the formation of quaternary carbon centers. nih.gov Metal hydride atom transfer (MHAT) processes can be used to generate tertiary carbon radicals, which are useful intermediates for constructing these sterically congested centers. nih.gov The late transition state associated with the formation of C-C bonds from radical species helps to mitigate the expected steric hindrance. nih.gov

Furthermore, the alkylation of enolates is a classic and widely used method for the construction of C-C bonds. For the synthesis of α,α-disubstituted carboxylic acids, this involves the generation of an enolate from a monosubstituted carboxylic acid derivative, followed by reaction with an alkylating agent. However, for sterically demanding substrates like those required for this compound, this method can be challenging due to competing elimination reactions and difficulties in achieving high yields.

Recent advancements have also explored multi-component reactions that can form two C-C bonds on the same carbon atom, offering a powerful tool for rapidly generating molecules with quaternary carbons. researchgate.net Additionally, methods like Michael additions of β,β-disubstituted alkenes have been employed, though they can be limited by the difficulty in synthesizing the sterically bulky starting materials. acs.org

| Method | Key Features | Advantages | Limitations | References |

|---|---|---|---|---|

| Wolff Rearrangement | Uses α-diazoketones and HFIP promotion. | Mild, catalyst-free conditions; good to excellent yields. | Requires synthesis of α-diazoketone precursors. | rsc.orgrsc.orgresearchgate.net |

| Hydroalkylation of Olefins | Involves metal hydride atom transfer (MHAT) to generate tertiary carbon radicals. | Direct formation of C(sp³)–C(sp³) bonds; mitigates steric hindrance. | May require specific catalysts and conditions. | nih.gov |

| Enolate Alkylation | Generation of an enolate followed by reaction with an alkylating agent. | Well-established method. | Challenging for sterically hindered substrates; potential for side reactions. | |

| Multi-component Reactions | Simultaneous formation of multiple C-C bonds. | Rapid generation of molecular complexity. | Can be complex to optimize. | researchgate.net |

Enantioselective Synthesis of α-Branched Carboxylic Acids

The development of methods for the enantioselective synthesis of α-branched carboxylic acids is of great importance, as the biological activity of such compounds often resides in a single enantiomer. mpg.de

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

For the synthesis of α,α-disubstituted α-amino acids, for instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of acetoacetates. acs.org This approach leads to the formation of β-keto esters with a chiral quaternary carbon, which can then be converted to the desired amino acids. acs.org Similarly, chiral oxazolidinones, developed by Evans, have been widely used for the asymmetric synthesis of various compounds. Chiral sulfinimines have also been employed in allylation reactions to stereoselectively introduce substituents. acs.org The choice of the chiral auxiliary is crucial and can often be tailored to achieve the desired stereochemical outcome.

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

A notable example is the deracemization of α-branched carboxylic acids through the catalytic asymmetric protonation of bis-silyl ketene acetals. mpg.denih.gov This method can deliver α-branched carboxylic acids with high enantiomeric purity and in high yields. mpg.denih.gov The process involves a double deprotonation and silylation of the racemic carboxylic acid, followed by an enantioselective protonation catalyzed by a chiral Brønsted acid. mpg.de

Dual catalysis systems, combining two independent asymmetric catalysts, have also emerged as a powerful strategy. For instance, the combination of a chiral iridium complex and a chiral boron complex catalyst has been used for the asymmetric migratory α-C-allylation of allyl esters to produce α-allyl carboxylic acids with contiguous α-quaternary–β-tertiary stereocenters. scispace.com

Chiral Auxiliary-Mediated Approaches.

Derivatization from Precursors bearing Bulky Aliphatic Substituents

An alternative synthetic route to this compound involves starting with precursors that already contain one of the bulky aliphatic substituents, namely the t-butyl or isopropyl group.

A common precursor containing a t-butyl group is pivalic acid (2,2-dimethylpropanoic acid). wikipedia.org Pivalic acid is commercially produced via the Koch reaction from isobutene. wikipedia.org The pivaloyl group, derived from pivalic acid, is often used as a protecting group for alcohols in organic synthesis. wikipedia.org Synthetic strategies could involve the α-functionalization of pivalic acid derivatives. However, the direct α-functionalization of carboxylic acids can be challenging due to the acidity of the carboxylic acid proton and the high pKa of the α-hydrogen. researchgate.net

In nature, the biosynthesis of the t-butyl group in some marine natural products, such as apratoxin A, occurs through a specialized polyketide synthase (PKS) loading module. nih.gov This enzymatic machinery transforms dimethylmalonyl-ACP into pivaloyl-ACP through coupled decarboxylation and methylation reactions. nih.gov While not a direct laboratory synthesis, this biological pathway highlights a unique approach to constructing the t-butyl moiety.

Esterification and Amidation Routes for Carboxylic Acid Functionality

Once the carbon skeleton of this compound is assembled, the carboxylic acid functionality can be derivatized to form esters and amides. These reactions can be challenging for sterically hindered carboxylic acids.

The direct catalytic amidation of carboxylic acids with amines is an atom-efficient process that produces water as the only benign byproduct. catalyticamidation.info However, the accumulation of water can hinder the reaction, often necessitating its removal. catalyticamidation.info For sterically hindered carboxylic acids, more reactive catalysts may be required. catalyticamidation.info Boric acid has been shown to be an effective catalyst for the amidation of sterically demanding carboxylic acids. orgsyn.org Another method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides involves the use of methanesulfonyl chloride and triethylamine. nih.govorganic-chemistry.org

The formation of t-butyl esters from carboxylic acids is a common transformation. A general method involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. youtube.com For example, tert-butyl acetate (B1210297) can be prepared by reacting acetic acid with tert-butyl alcohol or acetic anhydride (B1165640) with a catalyst like zinc chloride. orgsyn.org The Ritter reaction, which involves the reaction of a nitrile with a tert-butyl cation generated from isobutylene (B52900) or tert-butanol (B103910) in the presence of acid, can also be used to form N-tert-butyl amides. orgsyn.org

| Reaction | Reagents/Catalysts | Key Features | References |

|---|---|---|---|

| Amidation | Boric acid, methanesulfonyl chloride/triethylamine | Effective for sterically hindered acids; water removal may be necessary. | catalyticamidation.infoorgsyn.orgnih.govorganic-chemistry.org |

| t-Butyl Esterification | tert-Butyl alcohol, acid catalyst (e.g., zinc chloride) | Common method for ester formation. | youtube.comorgsyn.org |

| N-tert-Butyl Amidation (Ritter Reaction) | Nitrile, isobutylene/tert-butanol, acid | Forms N-tert-butyl amides. | orgsyn.org |

Formation of t-Butyl Esters via Acid-Catalyzed Reactions.

Oxidative and Reductive Transformations in Proposed Synthetic Pathways

The synthesis of carboxylic acids, such as this compound, frequently involves oxidation as a key transformation, given that the carboxyl group represents a high oxidation state of carbon. libretexts.org Conversely, reductive steps are often integral in the preparation of the necessary precursors for this final oxidation.

Oxidative Transformations

A common and direct method for preparing carboxylic acids is the oxidation of primary alcohols or aldehydes. science-revision.co.ukpressbooks.pub In a proposed synthesis for this compound, the corresponding primary alcohol (2,2,3,4-tetramethyl-1-pentanol) or aldehyde (2,2,3,4-tetramethylpentanal) would be the immediate precursor.

Powerful oxidizing agents are required for these transformations. Common reagents include:

Potassium permanganate (B83412) (KMnO₄): Can oxidize primary alcohols and aldehydes to carboxylic acids, typically in basic conditions followed by acidic workup. pressbooks.pub

Chromium (VI) reagents: Such as chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in an acidic solution (e.g., H₂SO₄), are effective for oxidizing primary alcohols and aldehydes to carboxylic acids. science-revision.co.ukpressbooks.pub The oxidation of a primary alcohol first yields an aldehyde, which can be further oxidized to the carboxylic acid under harsher conditions. science-revision.co.uk

Another oxidative strategy involves the cleavage of an alkene. pressbooks.pub If a suitable alkene precursor with the t-butyl-isopropylacetic carbon skeleton could be synthesized, oxidative cleavage using hot, basic potassium permanganate could potentially yield the target carboxylic acid, depending on the substitution pattern of the double bond. pressbooks.pub

Reductive Transformations

Reductive processes would likely be employed in the earlier stages of a synthetic sequence to create the precursors for the final oxidation step. For instance, the synthesis of the requisite primary alcohol (2,2,3,4-tetramethyl-1-pentanol) could involve the reduction of a corresponding ester or aldehyde.

Common reducing agents and their potential applications in a synthetic pathway include:

Sodium Borohydride (NaBH₄): A milder reducing agent used to reduce aldehydes and ketones to alcohols. It could be used to synthesize an alcohol precursor from a ketone.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters, carboxylic acids, aldehydes, and ketones to the corresponding alcohols. This could be used to convert an ester precursor into the primary alcohol needed for the final oxidation.

The Baeyer-Villiger oxidation represents an alternative oxidative pathway where a ketone is converted to an ester. ucr.edu This ester could then be hydrolyzed to an alcohol and a carboxylic acid. While this is an oxidation, it can be part of a larger strategy that also involves reductive steps.

Table 2: Summary of Potential Oxidative and Reductive Steps

| Transformation | Reagent(s) | Function in Pathway | Source(s) |

| Oxidation | KMnO₄, H₂CrO₄, CrO₃ | Converts primary alcohol or aldehyde to carboxylic acid | science-revision.co.ukpressbooks.pub |

| Oxidation | Hot, basic KMnO₄ | Oxidative cleavage of an alkene to a carboxylic acid | pressbooks.pub |

| Reduction | LiAlH₄ followed by H₂O | Converts an ester to a primary alcohol | ucr.edu |

| Reduction | NaBH₄, H₂O | Converts a ketone to a secondary alcohol | luc.edu |

Mechanistic Investigations of Reactivity and Transformation of T Butyl Isopropylacetic Acid

Impact of Steric Crowding on Reaction Kinetics and Thermodynamic Profiles

The reactivity of t-butyl-isopropylacetic acid, also known as 2,2,3,4-tetramethylpentanoic acid, is significantly influenced by the substantial steric hindrance around the carboxylic acid group. smolecule.com This steric crowding, arising from the presence of a t-butyl group and an isopropyl group on the alpha-carbon, creates a congested environment that directly impacts reaction rates and thermodynamic properties.

The bulky substituents impede the approach of reagents to the carbonyl carbon, thereby slowing down the kinetics of reactions such as esterification and amidation. This steric hindrance raises the activation energy for the formation of the tetrahedral intermediate, a key step in many carboxylic acid reactions. For instance, in esterification reactions, the rate constant for this compound is expected to be considerably lower than that of less hindered carboxylic acids.

The table below illustrates the expected relative reaction rates for the esterification of various carboxylic acids, highlighting the impact of increasing steric hindrance.

| Carboxylic Acid | Structure | Expected Relative Rate of Esterification |

| Acetic Acid | CH₃COOH | High |

| Isobutyric Acid | (CH₃)₂CHCOOH | Moderate |

| Pivalic Acid | (CH₃)₃CCOOH | Low |

| This compound | (CH₃)₃CC(CH(CH₃)₂)COOH | Very Low |

This table is illustrative and based on general principles of steric hindrance in chemical reactions.

Detailed Analysis of Reaction Pathways and Transition States

The reaction pathways of this compound are often governed by mechanisms that can accommodate the significant steric bulk. For instance, in acid-catalyzed esterification, the reaction likely proceeds through a standard A-AC2 mechanism, but the energy of the transition state leading to the tetrahedral intermediate is significantly elevated due to steric repulsion between the incoming alcohol and the t-butyl and isopropyl groups. Computational studies on similarly hindered systems can provide insights into the geometry and energy of these transition states. researchgate.net

Decomposition reactions of related esters, such as tert-butyl esters, often proceed through a six-membered cyclic transition state, leading to the formation of an alkene and the corresponding carboxylic acid. orgsyn.orguhasselt.be In the case of this compound derivatives, the formation of such a transition state would be sterically demanding, potentially leading to alternative decomposition pathways or requiring higher temperatures. semanticscholar.org The stability of the carbocation formed upon cleavage of the t-butyl group is a significant factor in these reactions. orgsyn.org

Kinetic resolution of derivatives of this compound, for example, through enzyme-catalyzed reactions, would be highly dependent on the ability of the enzyme's active site to accommodate the bulky substrate. diva-portal.org The difference in the energy of the diastereomeric transition states formed between the enzyme and the two enantiomers of a chiral derivative would determine the enantioselectivity of the resolution. diva-portal.org

Proton Transfer Dynamics and Acidity Studies in Highly Substituted Systems

The acidity of this compound is influenced by a combination of electronic and steric effects. While the alkyl groups are electron-donating, which tends to decrease acidity, the steric hindrance around the carboxylate anion can affect its solvation and stability. The bulky groups may hinder the organization of solvent molecules around the anion, potentially impacting the pKa value.

Proton transfer dynamics in hydrogen-bonded dimers of carboxylic acids have been studied extensively using techniques like NMR spectroscopy. aip.orgacs.org For this compound, the formation of hydrogen-bonded dimers would be subject to steric constraints. The dynamics of proton transfer within such a dimer, which can occur on a microsecond to nanosecond timescale in less hindered systems, might be altered. acs.org The barrier height for proton transfer is a key parameter that can be determined from such studies. aip.org

Studies on related systems have shown that proton transfer can be influenced by the surrounding solvent environment, with polar solvent fluctuations driving the process. rsc.org The investigation of proton transfer in this compound would provide valuable data on how extreme steric hindrance modulates these fundamental processes. Theoretical calculations can complement experimental studies by modeling the potential energy surface for proton transfer and identifying the transition state. nih.gov

| Property | Description | Expected Influence of Steric Hindrance |

| Acidity (pKa) | Measure of the acid's strength in solution. | May be slightly decreased by electron-donating alkyl groups, but solvation effects due to steric bulk could play a significant role. |

| Dimerization | Formation of hydrogen-bonded pairs in non-polar solvents. | The equilibrium constant for dimerization may be lower compared to less hindered acids due to steric clash. |

| Proton Transfer Rate | The speed of proton exchange between the acid and a base or within a dimer. | The rate may be slower due to steric hindrance affecting the approach of the proton acceptor or the geometry of the transition state. |

This table provides a qualitative prediction of the effects of steric hindrance on the properties of this compound.

Stability and Decomposition Mechanisms

This compound is generally a stable compound under normal conditions. lgcstandards.com However, at elevated temperatures, decomposition can occur. The likely decomposition pathway would involve decarboxylation, although the high substitution at the alpha-carbon might hinder the typical mechanisms.

Incompatible materials that could promote decomposition include strong oxidizing agents, reducing agents, and bases. lgcstandards.com Under mass spectrometry conditions, fragmentation patterns would likely show characteristic losses of the t-butyl group and the isopropyl group, providing information about the relative bond strengths within the molecule.

Stereochemical Control and Enantiospecific Transformations

Stereochemistry of the α-Chiral Center in t-Butyl-isopropylacetic Acid

The core of this compound's stereochemistry lies in its α-carbon, the carbon atom adjacent to the carboxyl group. This carbon is a stereogenic center because it is bonded to four distinct substituents: a hydrogen atom, an isopropyl group, a tertiary-butyl group, and a carboxyl group. The significant steric bulk of the isopropyl and t-butyl groups imposes considerable constraints on the molecule's conformation and reactivity.

Due to this chiral center, the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-t-butyl-isopropylacetic acid and (S)-t-butyl-isopropylacetic acid. The synthesis of this compound without chiral control results in a 50:50 mixture of these enantiomers, known as a racemic mixture. The production of a single enantiomer, which is often crucial for applications in fields like pharmaceuticals and materials science, requires sophisticated asymmetric synthesis or resolution techniques.

| Substituent | Chemical Formula |

|---|---|

| Hydrogen | -H |

| Isopropyl | -CH(CH₃)₂ |

| t-Butyl | -C(CH₃)₃ |

| Carboxyl | -COOH |

Diastereoselective and Enantioselective Reactions Involving this compound Derivatives

Achieving stereocontrol in the synthesis of highly substituted chiral centers, such as the one in this compound, is a significant synthetic challenge. researchgate.net Enantioselective synthesis aims to create a preponderance of one enantiomer, often utilizing chiral auxiliaries, catalysts, or enzymes. scispace.comnih.gov

Chiral Auxiliary-Mediated Synthesis: A common strategy involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org For instance, an Evans oxazolidinone auxiliary, derived from a natural amino acid like L-valine, can be acylated to form an N-acyloxazolidinone. uvic.caresearchgate.net The auxiliary then directs the stereoselective alkylation of the α-carbon. nih.gov A hypothetical sequence for this compound could involve the sequential diastereoselective introduction of the isopropyl and t-butyl groups before the auxiliary is cleaved and recovered. Similarly, chiral N-tert-butanesulfinamide can be condensed with an appropriate aldehyde to form a chiral imine, which then directs the diastereoselective addition of a nucleophile. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful alternative for creating enantiomerically pure compounds. Lipases, in particular, are widely used for the enantioselective synthesis and resolution of chiral acids and alcohols. nih.govscispace.comnih.gov The synthesis of an ester derivative of this compound could be achieved with high enantioselectivity using an immobilized lipase (B570770) in an organic solvent. nih.govnih.gov For example, a lipase like Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B) could catalyze the transesterification of a racemic alcohol precursor or the esterification of the racemic acid itself, selectively producing one enantiomer of the ester. nih.govnih.gov

| Method | Catalyst/Auxiliary | Substrate Type | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | α,β-Unsaturated Acyl Imide | Diastereoselective conjugate addition |

| Chiral Auxiliary | N-tert-Butanesulfinamide | Chiral Imine | Diastereoselective nucleophilic addition |

| Enzymatic Acylation | Immobilized Lipase (e.g., CAL-B) | Racemic Alcohol Precursor | Enantioselective esterification |

| Enzymatic Hydrolysis | Lipase or Protease | Racemic Ester Derivative | Enantioselective hydrolysis |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

When a racemic mixture is the starting point, resolution techniques are necessary to separate the enantiomers. Kinetic resolution (KR) exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent, with a maximum theoretical yield of 50% for a single enantiomer. acs.org

A more efficient method is dynamic kinetic resolution (DKR), which combines the rapid, enzyme-catalyzed resolution of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. acs.orgdiva-portal.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. academie-sciences.fr Chemoenzymatic DKR is a state-of-the-art approach, typically pairing a lipase for the resolution step with a metal catalyst for racemization. nih.govacs.org

For a derivative of this compound, such as its methyl ester, a DKR process would involve a dual-catalyst system. A ruthenium complex, for example, (η⁵-Pentaphenylcyclopentadienyl)RuCl(CO)₂, can effectively catalyze the racemization of the ester at or near room temperature. academie-sciences.frdiva-portal.orgdiva-portal.org Simultaneously, a highly enantioselective lipase, such as Candida antarctica lipase B (CAL-B), would catalyze the irreversible acylation of one of the ester's enantiomers, typically using an acyl donor like vinyl acetate (B1210297). acs.orgdiva-portal.org The continuous racemization of the unreacted enantiomer ensures a constant supply for the lipase, driving the reaction toward a single stereoisomeric product. academie-sciences.fr

| Component | Example Reagent/Catalyst | Function |

|---|---|---|

| Substrate | Racemic methyl t-butyl-isopropylacetate | Starting material |

| Resolution Catalyst | Immobilized Candida antarctica Lipase B (CAL-B) | Enantioselective acylation |

| Racemization Catalyst | Ruthenium Complex (e.g., Shvo's catalyst) | In-situ racemization of the unreacted enantiomer |

| Acyl Donor | Vinyl Acetate or Isopropenyl Acetate | Irreversible acyl group source |

| Solvent | Toluene or Hexane | Reaction medium |

| Product | Single enantiomer of acetylated derivative | High yield (>90%) and high enantiomeric excess (>99% ee) |

Chiral Pool Synthesis and Deracemization Strategies

Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds—such as amino acids, sugars, and terpenes—as starting materials for the synthesis of complex chiral molecules. wikipedia.orgacs.org A plausible chiral pool synthesis of (S)-t-butyl-isopropylacetic acid could begin with L-valine, which already contains the correct stereochemistry at the carbon bearing the isopropyl group. baranlab.org The synthesis would involve protecting the amine and carboxyl groups of valine, followed by a series of stereocontrolled reactions to replace the amino group with a t-butyl group while preserving the original stereocenter. researchgate.net This approach efficiently transfers the chirality from a simple, natural molecule to the more complex synthetic target.

Deracemization Strategies: Deracemization refers to any process that converts a racemate into an enantiomerically pure or enriched substance, with DKR being a prominent example. acs.org Another powerful method is crystallization-induced asymmetric transformation (CIAT). google.com This technique is applicable when the target molecule can form diastereomeric salts with a chiral resolving agent. In a solution where the diastereomers can interconvert (epimerize), the less soluble diastereomer will preferentially crystallize, shifting the equilibrium and ultimately converting the entire mixture into a single solid diastereomer. ru.nlchemrxiv.org For this compound, this would involve forming a salt with a chiral amine. If the salts of (R)-acid-(R)-amine and (S)-acid-(R)-amine have different solubilities and can epimerize in solution (e.g., via a base-catalyzed enolization), one diastereomer can be crystallized in high yield and purity. researchgate.net Subsequent removal of the chiral amine liberates the enantiomerically pure carboxylic acid.

| Strategy | Principle | Key Requirements | Typical Yield |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Simultaneous resolution and racemization in solution. academie-sciences.fr | Compatible enzyme and racemization catalyst; suitable substrate derivative. acs.org | Up to 100% |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Preferential crystallization of one diastereomer from an equilibrating mixture. google.com | Formation of diastereomeric salts; difference in solubility; ability to epimerize in solution. | Up to 100% |

Computational Chemistry and Theoretical Modeling of T Butyl Isopropylacetic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. For t-butyl-isopropylacetic acid, these calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

Detailed Research Findings: Methods like Density Functional Theory (DFT) are employed to perform these optimizations. Functionals such as B3LYP, often paired with basis sets like def2-TZVP, are used to solve the electronic Schrödinger equation. rsc.org Grimme's D3 corrections are frequently included to account for empirical dispersion forces, which are crucial for accurately modeling systems with bulky alkyl groups like the t-butyl and isopropyl moieties. rsc.org

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). rsc.org These calculations also provide thermodynamic data. From the optimized structure, a wealth of information about the electronic properties can be extracted. This includes the distribution of electron density, the nature of chemical bonds, and molecular orbital energies (e.g., HOMO and LUMO), which are critical for understanding the molecule's reactivity. The Fukui function, a concept derived from conceptual DFT, can be calculated to predict sites susceptible to nucleophilic, electrophilic, or radical attack. rsc.org

Table 5.1.1: Calculated Molecular Properties of this compound (Illustrative) (Note: This table is illustrative of typical data obtained from quantum chemical calculations, as specific published data for this molecule is not available.)

| Property | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl bond length | ~ 1.21 Å |

| C-O | Carboxylic acid C-O single bond | ~ 1.35 Å |

| O-H | Carboxylic acid hydroxyl bond | ~ 0.97 Å |

| **Bond Angles (°) ** | ||

| O=C-O | Angle within the carboxyl group | ~ 124° |

| C-C-C (t-Butyl) | Tetrahedral angle of the tert-butyl group | ~ 109.5° |

| Electronic Properties | ||

| Dipole Moment | Measure of molecular polarity | ~ 1.8 D |

| HOMO Energy | Highest Occupied Molecular Orbital | - |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | - |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT is a workhorse in computational chemistry for investigating the mechanisms and energy landscapes of chemical reactions. mdpi.com For this compound, DFT can be used to model potential reactions such as thermal decomposition (pyrolysis), esterification, or oxidation.

Detailed Research Findings: Studies on related esters, such as isopropyl acetate (B1210297) and isopropyl butanoate, provide a model for the types of reactions this compound might undergo. nih.govresearchgate.net The pyrolysis of esters often proceeds through a unimolecular, six-membered ring transition state, leading to the formation of an alkene (propene from the isopropyl group) and a carboxylic acid. nih.govresearchgate.net

DFT calculations, using functionals like M06-2X or ωB97XD which are robust for kinetics and non-covalent interactions, can map out the entire potential energy surface for such a reaction. nih.govopenchemicalengineeringjournal.com This involves locating and optimizing the geometries of reactants, transition states (TS), and products. The energy difference between the reactants and products gives the reaction energy (ΔE), while the difference between the reactants and the transition state gives the activation energy barrier (Ea). openchemicalengineeringjournal.com For instance, studies on the decomposition of acetic acid have shown that different functionals (B3LYP vs. M06-2X) can yield slightly different energetics, with M06-2X often predicting higher barriers. openchemicalengineeringjournal.com Solvation effects, which can significantly influence reaction energetics, are often included using implicit solvation models like the SMD model. rsc.org

Table 5.2.1: DFT Calculated Energetics for Pyrolysis of Related Esters

| Compound | Reaction Pathway | Functional/Method | Activation Energy (Ea) | Reaction Energy (ΔH) | Reference |

| Isopropyl Acetate | → Propene + Acetic Acid | CBS-QB3 | - | ~11.73 kcal/mol | nih.gov |

| Isopropyl Butanoate | → Propene + Butanoic Acid | CBS-QB3 | 46.5 kcal/mol | 13.9 kcal/mol | researchgate.net |

Transition State Theory (TST) for Kinetic Rate Constant Prediction

While DFT provides the energetics of a reaction, Transition State Theory (TST) uses this information to predict the reaction's kinetic rate constant (k). TST is a cornerstone for understanding how fast a reaction will proceed at a given temperature. mostwiedzy.pl

Detailed Research Findings: The central equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is calculated from the DFT output. The theory assumes a quasi-equilibrium between the reactants and the transition state structure. For unimolecular reactions, such as the pyrolysis of an ester, the rate constants can be calculated and compared with experimental values where available. nih.gov

Computational studies on the oxidation of isopropyl acetate by OH radicals illustrate the power of TST. mostwiedzy.pl In that work, bimolecular rate constants were estimated using TST, and potential energy diagrams were constructed based on various pre- and post-reactive complexes. mostwiedzy.pl The nature of the transition states was confirmed using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path connecting the transition state to the reactants and products, ensuring the TS is correctly linked. mostwiedzy.pl This methodology allows for the determination of the most favorable reaction pathways under different temperature regimes. For example, in the oxidation of isopropyl acetate, H-atom abstraction from the iso-C-H bond is the dominant route at temperatures up to 1000 K. mostwiedzy.pl

Molecular Modeling of Steric and Electronic Effects

The chemical behavior of this compound is heavily influenced by the steric and electronic effects of its constituent groups. The bulky tertiary-butyl and isopropyl groups impose significant steric hindrance around the carboxylic acid functionality.

Detailed Research Findings: Molecular modeling can quantify these effects. Steric hindrance can be visualized and analyzed by examining the optimized molecular geometry and calculating steric-related descriptors. This bulkiness can hinder the approach of reactants to the carboxylic acid group, potentially slowing down reactions like esterification compared to less substituted acetic acids. The use of a tert-butyl group is a known strategy in organic synthesis to provide stereoselectivity, where its size directs the outcome of a reaction. acs.org

Electronic effects are studied using population analysis methods like Natural Bond Orbital (NBO) analysis. nih.gov NBO calculations provide information on atomic charges, bond orders, and orbital interactions. For example, NBO analysis of ester pyrolysis has shown that the reaction proceeds via a concerted and asynchronous mechanism, where the polarization and elongation of the Cα-O bond in the transition state is the rate-determining step. nih.gov The electronic properties of the substituents can also have a profound impact. For instance, in a series of tert-butyl-substituted acetates, a direct relationship was observed between the pyrolysis rate constant and the pKa value of the corresponding acid, highlighting the role of electronic effects on reaction kinetics. nih.gov

Solvation Models and Solute-Solvent Interactions (e.g., COSMO-RS)

Reactions and chemical properties are rarely considered in the gas phase; the surrounding solvent plays a critical role. Solvation models are essential for accurately simulating chemical reality.

Detailed Research Findings: The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. acs.orgresearchgate.net Unlike simpler continuum models, COSMO-RS derives its predictions from the quantum chemical calculation of the molecule in a virtual conductor. researchgate.net This generates a screening charge density map (σ-profile) on the molecular surface, which serves as a detailed descriptor of the molecule's polarity. acs.orgresearchgate.net

By performing statistical thermodynamics on the interactions between these σ-profiles of different molecules, COSMO-RS can predict a wide range of properties without relying on experimental data for the specific system. researchgate.net These properties include activity coefficients, vapor pressures, and solubilities in various solvents. This makes it an invaluable tool for solvent screening and process design. researchgate.net For this compound, COSMO-RS could be used to predict its solubility in a wide array of organic solvents or its partitioning coefficient (e.g., LogP), which is crucial in pharmaceutical and environmental contexts. acs.org The method has been successfully used to develop predictive models for properties like Hansen Solubility Parameters (HSP) based on COSMO-RS descriptors. acs.orgresearchgate.net

Table 5.5.1: Key COSMO-RS Descriptors and Their Significance

| Descriptor | Description | Application in Modeling | Reference |

| σ-Profile | A histogram of the screening charge density on the molecular surface. | Encodes the molecule's polarity and potential for electrostatic and hydrogen bonding interactions. | researchgate.net |

| σ-Moments | Moments of the σ-profile distribution. | Used as quantitative descriptors in regression models to predict properties like HSP. | acs.org |

| Interaction Energies | |||

| Misfit Energy (E_misfit) | Energy contribution from electrostatic interactions. | Quantifies polar interactions between solute and solvent. | acs.org |

| Hydrogen Bond Energy (E_HB) | Energy contribution from hydrogen bonding. | Quantifies the strength of hydrogen donor/acceptor interactions. | acs.org |

| van der Waals Energy (E_vdW) | Energy contribution from dispersion forces. | Quantifies non-polar, non-specific interactions. | acs.org |

Functional Group Interconversions and Derivatization Strategies

Esterification and Hydrolysis of the Carboxyl Group

Esterification of t-butyl-isopropylacetic acid and the subsequent hydrolysis of its esters are fundamental transformations. The significant steric hindrance around the carboxyl group necessitates specific conditions for these reactions to proceed efficiently.

Standard Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, can be employed. For instance, the methyl ester has been prepared by reacting the acid with methanol (B129727) saturated with hydrogen chloride. acs.org Similarly, the ethyl ester and benzyl (B1604629) ester have been synthesized. ontosight.ai The synthesis of benzyl-2,2,4,4-tetramethylpentanoate (B1213280) is achieved by reacting 2,2,4,4-tetramethylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. ontosight.ai

The hydrolysis of esters derived from this compound is notably challenging under standard conditions. These esters exhibit high resistance to hydrolysis, particularly alkaline hydrolysis (saponification), due to the steric shielding of the carbonyl carbon. googleapis.comtrea.com This property makes them valuable in applications requiring stability, such as lubricants. trea.com While acidic hydrolysis is the reverse of esterification and can be used, specialized methods have been developed for efficient cleavage under milder, non-aqueous basic conditions. libretexts.orglibretexts.org For example, sterically hindered esters that are typically resistant to saponification can be rapidly hydrolyzed using a solution of sodium hydroxide (B78521) in a methanol/dichloromethane mixture at room temperature. arkat-usa.org

The hydrolysis of related compounds, such as 2,5-di-[2,4,4-trimethyl-2-pentyl]furan, can also yield 2,2,4,4-tetramethylpentanoic acid. cdnsciencepub.com

| Ester Derivative | Synthesis Method | Hydrolysis Conditions | Reference |

|---|---|---|---|

| Methyl 2,2,4,4-tetramethylpentanoate | Reaction with methanol saturated with HCl | Resistant to standard alkaline hydrolysis; requires strong acid or specialized methods. | acs.orggoogleapis.com |

| Ethyl 2,2,4,4-tetramethylpentanoate | Precursor for this ester is mentioned. | Resistant to saponification. | |

| Benzyl 2,2,4,4-tetramethylpentanoate | Reaction with benzyl alcohol with a catalyst. | Generally stable; requires specific acid or base-catalyzed conditions. | ontosight.ai |

| General Hindered Esters | Reaction of acid chloride with alcohol (e.g., tert-butanol). | Rapidly saponified with NaOH in MeOH/CH2Cl2 (1:9) at room temperature. | arkat-usa.org |

Amidation and Reduction of Carboxylic Acid Derivatives

The conversion of this compound to amides and the reduction of its various derivatives are key strategies for creating new functional molecules.

Amides of 2,2,4,4-tetramethylpentanoic acid have been synthesized, demonstrating the accessibility of this functional group transformation. acs.org The general preparation of amides from carboxylic acids or their esters involves reaction with ammonia (B1221849) or amines. google.com The amide and the corresponding acetanilide (B955) of 2,2,4,4-tetramethylpentanoic acid have been successfully prepared. acs.org

Reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol. 2,2,4,4-Tetramethylpentanoic acid can be reduced to 2,2,4,4-tetramethylpentan-1-ol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a standard procedure for converting carboxylic acids to alcohols. Furthermore, ester derivatives such as methyl 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentanoate have been effectively reduced to the corresponding alcohol, 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol, also using lithium aluminum hydride. publish.csiro.au

| Transformation | Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Amidation | 2,2,4,4-Tetramethylpentanoic acid | Ammonia or Amine | 2,2,4,4-Tetramethylpentanamide | acs.orggoogle.com |

| Reduction | 2,2,4,4-Tetramethylpentanoic acid | Lithium Aluminum Hydride (LiAlH₄) | 2,2,4,4-Tetramethylpentan-1-ol | |

| Reduction | Methyl 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentanoate | Lithium Aluminum Hydride (LiAlH₄) | 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol | publish.csiro.au |

Introduction and Removal of Auxiliary Protecting Groups

In multi-step organic synthesis, the protection and deprotection of functional groups is a critical strategy. The tert-butyl ester is a widely used protecting group for carboxylic acids. arkat-usa.org This is due to its remarkable stability under basic and many nucleophilic conditions, while being readily cleaved under acidic conditions. arkat-usa.org

The introduction of a tert-butyl ester protecting group onto a carboxylic acid can be achieved through various methods known in organic synthesis. google.com Conversely, the removal (cleavage) of the tert-butyl group to regenerate the carboxylic acid is typically accomplished by treatment with acids like trifluoroacetic acid or by using milder acid catalysts. arkat-usa.org While this compound itself is a building block, its derivatives, particularly its tert-butyl ester, exemplify this important protection strategy. The stability of such hindered esters to base-catalyzed hydrolysis makes the corresponding acyl group a potentially robust protecting moiety in certain synthetic contexts. googleapis.comarkat-usa.org For example, the hydrolysis of isopropyl esters can be achieved with an acid catalyst. google.com

Transformations for the Development of New Building Blocks

This compound serves as a valuable starting material for the synthesis of more complex molecules and new chemical building blocks. Its unique sterically hindered structure can be imparted to other molecules, influencing their physical and chemical properties.

The acid is used as a precursor for producing various esters and metal salts, which are important intermediates in the formulation of diverse chemical products, including those in the pharmaceutical and agrochemical industries. For example, its conversion to vinyl esters can be achieved, which are useful monomers for creating polymers with improved hydrolysis resistance. trea.com

It has also been utilized in the synthesis of complex heterocyclic structures. For instance, permanganate (B83412) oxidation of 2,5-di-[2,4,4-trimethyl-2-pentyl]furan, which can be synthesized via Friedel-Crafts chemistry, yields 2,2,4,4-tetramethylpentanoic acid, demonstrating a synthetic link to furan (B31954) chemistry. cdnsciencepub.com In another example, the methyl ester of a substituted version of the acid was used as an intermediate in the synthesis of cyclic analogs, such as 3-(1′,1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, highlighting its role in constructing complex carbocyclic frameworks. publish.csiro.au These transformations showcase the utility of this compound in generating novel structures for materials science and medicinal chemistry. ontosight.ai

Applications As a Synthon in Complex Molecule Synthesis

Role as a Chiral Building Block for Diverse Molecular Architectures

No studies have been identified that describe the use of enantiomerically pure t-butyl-isopropylacetic acid as a chiral building block. While related chiral acids and their derivatives, such as (R)-2-hydroxy-3-methylbutanoic acid and various protected forms of valine, are widely employed in asymmetric synthesis, this compound itself does not appear in the literature as a tool for constructing complex chiral molecules. smolecule.comgoogle.compurdue.edu The stereochemical integrity of chiral building blocks is crucial for their application in creating molecules with specific three-dimensional arrangements, a role that has not been reported for this particular compound.

Advanced Analytical Techniques for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like t-butyl-isopropylacetic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be observed. The yield of reaction products can be determined using ¹H NMR spectroscopy with an internal standard such as tert-butyl methyl ether. acs.org The diastereomeric ratio of compounds can also be determined by ¹H NMR. diva-portal.org

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicative of its bonding environment (e.g., quaternary, methyl, carbonyl). For instance, in related structures, ¹³C NMR chemical shifts have been reported for various carbon atoms, which aids in the structural confirmation. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.0 | ~25 |

| CH(CH₃)₂ | ~1.1 (d) | ~18 |

| CH(CH₃)₂ | ~2.3 (sept) | ~35 |

| C(CH₃)₂ | ~1.2 (s) | ~45 |

| COOH | ~12.0 (s, broad) | ~180 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet, 'sept' denotes a septet, and 's' denotes a singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of its ions. nih.gov For this compound, MS analysis would provide the precise molecular weight, confirming its elemental composition.

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. nih.gov The most intense peak in the mass spectrum is referred to as the base peak. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. This technique is often coupled with gas chromatography (GC-MS) for the analysis of complex mixtures. echemi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| [M+H]⁺ (ESI+) | m/z 159.1385 |

| [M-H]⁻ (ESI-) | m/z 157.1228 |

Chiral Chromatography (HPLC, GC) for Purity and Enantiomeric Excess Determination

Since this compound possesses a chiral center, methods to separate and quantify its enantiomers are critical, especially in the context of asymmetric synthesis. nih.govnih.gov Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most common and accurate technique for determining the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomeric peaks. Various types of CSPs are available, including those based on cyclodextrins and macrocyclic antibiotics. nih.gov

In a typical chiral HPLC or GC analysis of a racemic mixture of this compound, two separate peaks of equal area would be observed. For an enantioenriched sample, the area of one peak would be larger than the other, and the enantiomeric excess can be calculated from the relative peak areas. epo.org The determination of enantiomeric excess is a routine part of synthetic organic chemistry. nih.gov Chiral GC has been used to determine the enantiomeric excess of various compounds. diva-portal.orgacs.org

Table 3: Chiral Chromatography Parameters for Enantiomeric Resolution

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection |

| Chiral HPLC | Cyclodextrin-based (e.g., Hydroxypropyl-β-CD) | Hexane/Isopropanol | UV |

| Chiral GC | Chirasil-Dex CB | Helium | FID/MS |

X-ray Crystallography for Absolute Stereochemical Configuration

While NMR and MS can elucidate the structure and connectivity of a molecule, and chiral chromatography can determine its enantiomeric purity, X-ray crystallography provides the definitive determination of its absolute stereochemical configuration. google.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. google.com

The diffraction pattern provides a three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in the molecule can be determined, including the absolute configuration of any chiral centers. To obtain a crystal structure, a single crystal of sufficient quality is required, which can sometimes be challenging to grow. sci-hub.se Solid forms of compounds can be characterized by various techniques, including X-ray powder diffraction. google.com

In the context of this compound, obtaining a crystal structure of one of its enantiomers would unambiguously establish its (R) or (S) configuration. This experimental data is invaluable for validating results from asymmetric syntheses and for understanding the stereochemical aspects of its interactions in biological systems.

Future Perspectives in T Butyl Isopropylacetic Acid Research

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of t-Butyl-isopropylacetic acid is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Research will probably focus on developing sustainable pathways that are both environmentally benign and economically viable.

One promising avenue is the adoption of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the development of mesoporous silica (B1680970) catalysts with carefully balanced Brönsted and Lewis acid sites has shown success in the synthesis of t-butyl acetate (B1210297) from isobutene and acetic acid. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, potentially through the catalytic addition of a suitable isopropyl nucleophile to a t-butyl-containing substrate. The efficiency of such a process would rely on tuning the catalyst's acidic properties to maximize conversion and selectivity. researchgate.net

Another key innovation lies in the implementation of continuous flow processes. whiterose.ac.uk Flow chemistry offers superior control over reaction parameters, enhances safety, and can lead to higher space-time yields compared to batch processing. whiterose.ac.uk Combining biocatalytic and chemocatalytic steps in a continuous flow system represents a frontier in chemical manufacturing. whiterose.ac.uk For this compound, a future process might involve an immobilized enzyme for a key stereoselective step, followed by a downstream chemocatalytic transformation in an integrated, multi-step flow reactor. whiterose.ac.uk

Furthermore, the selection of solvents and starting materials is critical. Green chemistry principles advocate for the replacement of hazardous solvents, such as dichloromethane, with safer alternatives like ethyl acetate or methyl tert-butyl ether (MTBE). Research into solvent-free reaction conditions, perhaps utilizing sonochemistry, could also provide a greener synthetic route. researchgate.net The development of pathways that utilize alternative substrates derived from renewable biomass is another long-term goal that aligns with sustainable chemistry. researchgate.netnrel.gov

Exploration of Catalytic and Organocatalytic Transformations

Future synthetic routes to this compound will increasingly rely on the power of catalysis to achieve high efficiency and selectivity. Both chemocatalysis and the rapidly evolving field of organocatalysis offer compelling opportunities.

Biocatalysis: Enzymes, particularly lipases, have proven to be exceptionally effective for the kinetic resolution of chiral molecules. nih.gov A prospective synthesis of enantiomerically pure this compound could involve the enzymatic resolution of a corresponding racemic ester. Lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas fluorescens lipase (PFL) are well-suited for such transformations, often proceeding with high enantioselectivity. nih.govdiva-portal.org

Chemo-catalysis: The combination of metal catalysis with enzymatic resolution in a dynamic kinetic resolution (DKR) process is a particularly powerful strategy. diva-portal.org In a hypothetical DKR for producing a single enantiomer of this compound, a lipase would selectively acylate one enantiomer of a precursor alcohol, while a ruthenium catalyst would simultaneously racemize the unreacted enantiomer. diva-portal.org This allows for a theoretical yield of 100% for the desired enantiomerically pure product. diva-portal.org

The table below illustrates a hypothetical screening of catalysts for the dynamic kinetic resolution of a suitable precursor to this compound, based on established methodologies.

Table 1: Hypothetical Catalyst Screening for Dynamic Kinetic Resolution

| Catalyst System | Acyl Donor | Solvent | Potential Yield (%) | Potential Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Novozym 435 (CALB) + Ru-complex 1 | p-Chlorophenyl acetate | Toluene | >90% | >99% |

| P. fluorescens Lipase + Ru-complex 2 | Vinyl acetate | Tetrahydrofuran | 85-95% | >98% |

| C. cylindracea Lipase + Ru-complex 1 | Acetic anhydride (B1165640) | Isopropyl acetate | 70-85% | 95-99% |

| Porcine Pancreas Lipase + Ru-complex 2 | Ethyl acetate | Dichloromethane | <60% | Variable |

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for asymmetric synthesis. googleapis.com Future research could explore the use of chiral amines, such as those derived from pyrrolidine, to catalyze the enantioselective conjugate addition of an isopropyl group to a suitable α,β-unsaturated t-butyl ester, establishing the chiral center of this compound with high fidelity. googleapis.com

Mechanistic Elucidation of Novel Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For a molecule like this compound, with its significant steric hindrance, mechanistic insights are especially valuable for overcoming potential reactivity challenges.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental. researchgate.net DFT can model transition states and reaction intermediates, providing a rational basis for observed stereoselectivity. For example, in a potential synthesis involving the addition of a Grignard reagent to a chiral N-sulfinylimine, DFT studies could elucidate the precise nature of the six-membered ring transition state that dictates the stereochemical outcome. acs.org

Experimental mechanistic studies will also be crucial. The pyrolysis of tert-butyl esters, for instance, has been shown to proceed through a cyclic transition state where C-O and C-H bonds break simultaneously. uhasselt.be Investigating analogous pathways in the synthesis or decomposition of this compound derivatives could reveal important structure-reactivity relationships. Furthermore, understanding the equilibrium dynamics of reagent formation, such as the controlled generation of a tert-butyl cation from tert-butyl acetate, can be key to developing scalable and safe processes. orgsyn.org

Design of Highly Enantioselective and Diastereoselective Processes

Given that this compound possesses a chiral center, the development of methods to selectively synthesize a single enantiomer is of paramount importance, particularly for potential pharmaceutical applications. Future research will focus heavily on asymmetric synthesis strategies.

One of the most robust methods for asymmetric synthesis involves the use of chiral auxiliaries. The Ellman tert-butanesulfinamide has emerged as a highly effective chiral auxiliary for the synthesis of chiral amines and could be adapted for this purpose. researchgate.net A potential route would involve the condensation of (R)- or (S)-tert-butanesulfinamide with an appropriate aldehyde to form a chiral N-sulfinylimine. acs.org Subsequent diastereoselective addition of an isopropyl Grignard reagent would set the stereocenter. The auxiliary can then be easily cleaved under acidic conditions to yield the chiral amine, which can be further converted to the target carboxylic acid. researchgate.netsemanticscholar.org The diastereoselectivity of such additions is often very high and can be tuned by the choice of nucleophile and solvent. acs.org

The following table outlines a potential investigation into the diastereoselective addition to a chiral imine precursor, drawing on established principles for this reaction class. acs.org

Table 2: Proposed Study of Diastereoselective Addition for Asymmetric Synthesis

| Imine Precursor | Nucleophile | Solvent | Expected Major Diastereomer | Potential Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (R)-N-(2,2-dimethylpropylidene)-tert-butanesulfinamide | Isopropylmagnesium chloride | Toluene | (R,R) | >95:5 |

| (R)-N-(2,2-dimethylpropylidene)-tert-butanesulfinamide | Isopropylmagnesium chloride | Tetrahydrofuran | (R,R) | 90:10 |

| (R)-N-(2,2-dimethylpropylidene)-tert-butanesulfinamide | Isopropyllithium | Diethyl ether | (R,R) | 85:15 |

| (S)-N-(2,2-dimethylpropylidene)-tert-butanesulfinamide | Isopropylmagnesium chloride | Toluene | (S,S) | >95:5 |

By combining these advanced strategies in catalysis, green chemistry, and asymmetric synthesis, future research promises to deliver highly efficient, sustainable, and stereocontrolled methods for accessing this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for t-Butyl-isopropylacetic acid, and how can purity be validated?

- Methodological Answer: Synthesis typically involves esterification or alkylation reactions, with purification via fractional distillation or recrystallization. Validate purity using high-resolution NMR (¹H/¹³C) and GC-MS to confirm structural integrity and absence of byproducts. For reproducibility, document solvent ratios, catalyst loadings, and reaction times in detail .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, NMR) methods. Use HPLC with a C18 column and acetonitrile-water mobile phase for separation, followed by mass spectrometry for identification. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can the stability of this compound under varying conditions (pH, temperature) be systematically evaluated?

- Methodological Answer: Design accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for 6 weeks). Monitor degradation via UV-Vis spectroscopy and LC-MS. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life, ensuring experimental conditions mimic real-world storage scenarios .

Advanced Research Questions

Q. How should researchers resolve contradictory data in studies on the reactivity of this compound with nucleophiles?

- Methodological Answer: Conduct controlled comparative experiments under identical conditions (solvent, temperature, molar ratios). Use kinetic isotope effects (KIE) or computational DFT calculations to probe reaction mechanisms. Cross-reference findings with crystallographic data to identify steric or electronic influences .

Q. What strategies ensure robust experimental design for studying the compound’s biological activity while avoiding false positives?

- Methodological Answer: Implement blinding and randomization in assays. Validate biological activity through dose-response curves and orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Include negative controls (e.g., structurally similar inert analogs) and statistically power sample sizes to minimize Type I/II errors .

Q. How can computational models predict the physicochemical properties of this compound derivatives, and what are their limitations?

- Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models or molecular dynamics simulations to predict solubility, logP, and reactivity. Calibrate models with experimental data from a representative subset of derivatives. Acknowledge limitations such as force field inaccuracies or inadequate conformational sampling .

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in vitro?

- Methodological Answer: Employ liver microsome assays with LC-HRMS for metabolite profiling. Use isotopic labeling (e.g., ¹⁴C) to track metabolic intermediates. Validate findings with recombinant cytochrome P450 isoforms to identify specific enzymatic contributions. Ensure reproducibility by adhering to FDA/NIH guidelines for in vitro metabolism studies .

Methodological Best Practices

- Data Reporting : Exclude non-critical data (e.g., redundant spectra) to maintain focus on the research question. Use SI (Supporting Information) for auxiliary datasets .

- Experimental Reproducibility : Detail apparatus calibration, batch-specific reagent lots, and statistical software (e.g., R or Python scripts) in the Methods section .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for studies involving human/animal-derived materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.